2,4-Dinitrobenzoyl isocyanate
CAS No.: 103317-57-3
Cat. No.: VC14279791
Molecular Formula: C8H3N3O6
Molecular Weight: 237.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103317-57-3 |
---|---|
Molecular Formula | C8H3N3O6 |
Molecular Weight | 237.13 g/mol |
IUPAC Name | 2,4-dinitrobenzoyl isocyanate |
Standard InChI | InChI=1S/C8H3N3O6/c12-4-9-8(13)6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3H |
Standard InChI Key | RRXCOMRSZAQORJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N=C=O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
2,4-Dinitrobenzoyl isocyanate (C₈H₃N₃O₅) is derived from 2,4-dinitrobenzoic acid through substitution of the hydroxyl group with an isocyanate functionality. Its molecular structure integrates two nitro groups at the 2- and 4-positions of the benzene ring, adjacent to the benzoyl-isocyanate moiety. The electron-withdrawing nitro groups significantly influence the compound’s reactivity, enhancing the electrophilicity of the isocyanate group .
Physicochemical Properties
While direct measurements for 2,4-dinitrobenzoyl isocyanate are scarce, its properties can be inferred from related compounds:
The isocyanate’s thermal instability compared to its chloride analog arises from the labile -NCO group, which decomposes at elevated temperatures .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 2,4-dinitrobenzoyl isocyanate typically proceeds via two primary routes:
Phosgenation of 2,4-Dinitrobenzamide
Reaction of 2,4-dinitrobenzamide with phosgene (COCl₂) under controlled conditions yields the isocyanate:
This method mirrors industrial isocyanate production, where gaseous phosgene reacts with amines or amides at elevated temperatures (200–600°C) .
Cyanate Substitution of 2,4-Dinitrobenzoyl Chloride
Acyl chlorides react with metal cyanates (e.g., AgOCN) to form isocyanates:
This route leverages the high reactivity of the acyl chloride, as documented in 2,4-dinitrobenzoyl chloride’s synthesis .
Reactivity and Functional Applications
Acylation Reactions
The isocyanate group undergoes nucleophilic addition with amines, alcohols, and water:
-
With Amines: Forms substituted ureas:
Such reactions are pivotal in agrochemical and pharmaceutical synthesis, as seen in patented urea derivatives .
-
With Alcohols: Produces carbamates, utilized as protective groups in peptide synthesis.
Electrophilic Aromatic Substitution
The nitro groups direct further substitution to the meta position, enabling functionalization for advanced materials.
Industrial and Research Applications
Polymer Chemistry
As a crosslinking agent, 2,4-dinitrobenzoyl isocyanate enhances the thermal stability of polyurethanes. Its nitro groups improve flame retardancy, a property critical in aerospace materials .
Pharmaceutical Intermediates
The compound’s reactivity facilitates the synthesis of antitumor and antimicrobial agents. For example, its urea derivatives exhibit herbicidal activity, as demonstrated in patent EP0169484 .
Environmental Impact
Ecotoxicity
Nitroaromatics like 2,4-dinitrophenol exhibit moderate aquatic toxicity (LC₅₀: 45 µg/L for freshwater species) . While no direct data exist for the isocyanate, similar precautions apply.
Regulatory Status
The compound falls under HS code 2916.39.90 (aromatic monocarboxylic acid derivatives), subject to 6.5% MFN tariffs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume